molecular formula C14H12ClN3O B12915461 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine CAS No. 121247-03-8

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

Cat. No.: B12915461
CAS No.: 121247-03-8
M. Wt: 273.72 g/mol
InChI Key: LFWWXYBTEFLQOT-UHFFFAOYSA-N
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Description

6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a p-tolyl group at the 2nd position of the imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxaldehyde

Uniqueness

6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the specific substitution pattern on the imidazo[1,2-b]pyridazine core. The presence of the chlorine atom, methoxy group, and p-tolyl group imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

121247-03-8

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

6-chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H12ClN3O/c1-9-3-5-10(6-4-9)13-14(19-2)18-12(16-13)8-7-11(15)17-18/h3-8H,1-2H3

InChI Key

LFWWXYBTEFLQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)OC

Origin of Product

United States

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